3-(Oxan-4-yl)benzaldehyde

Lipophilicity Regioisomerism Medicinal chemistry design

3-(Oxan-4-yl)benzaldehyde (CAS 1071039-79-6) is a meta-substituted aromatic aldehyde bearing a tetrahydropyran (oxane) ring directly C–C bonded to the benzaldehyde core. With a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g·mol⁻¹, it presents a computed LogP (XLogP3-AA) of 1.8 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 1071039-79-6
Cat. No. B2560573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxan-4-yl)benzaldehyde
CAS1071039-79-6
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESC1COCCC1C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H14O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8-9,11H,4-7H2
InChIKeyGHWBNCQSSUMAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxan-4-yl)benzaldehyde (CAS 1071039-79-6): Core Identity and Procurement-Relevant Physicochemical Profile


3-(Oxan-4-yl)benzaldehyde (CAS 1071039-79-6) is a meta-substituted aromatic aldehyde bearing a tetrahydropyran (oxane) ring directly C–C bonded to the benzaldehyde core [1]. With a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g·mol⁻¹, it presents a computed LogP (XLogP3-AA) of 1.8 and a topological polar surface area (TPSA) of 26.3 Ų [1]. The compound is classified under EU CLP criteria as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 (respiratory irritation) [2]. Its predicted boiling point is 315.3 ± 30.0 °C with a predicted density of 1.097 ± 0.06 g·cm⁻³ . Commercially, it is typically supplied at ≥95% purity .

Why Regioisomeric and Linker-Variant Substitution Fails: The Structural Basis for Differentiated Behavior in 3-(Oxan-4-yl)benzaldehyde


Superficially interchangeable benzaldehyde derivatives bearing a tetrahydropyran substituent differ fundamentally in their physicochemical and reactivity profiles because the position of the oxane ring relative to the aldehyde group (ortho, meta, or para) dictates steric encumbrance, electronic modulation, and intermolecular interaction capacity. The meta arrangement in 3-(Oxan-4-yl)benzaldehyde places the bulky, electron-donating tetrahydropyran group in a position that does not directly conjugate with the aldehyde, preserving aldehyde electrophilicity while simultaneously providing a spatially distinct hydrogen-bond acceptor site [1]. Direct C–C linkage (as opposed to an oxy-linker found in 3-(oxan-4-ylmethoxy)benzaldehyde or 4-(oxan-4-yloxy)benzaldehyde) eliminates the metabolic and hydrolytic lability of the benzylic ether bond, making the target compound the appropriate choice when downstream chemistry or biological evaluation demands a non-cleavable, metabolically stable tetrahydropyran appendage . These differences translate into quantifiable divergences in lipophilicity, physical state, and safety classification that render generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-(Oxan-4-yl)benzaldehyde Against Closest Structural Analogs


Meta-Substitution Preserves Aldehyde Electrophilicity: LogP Comparison vs. Ortho and Para Isomers

The computed XLogP3-AA for 3-(Oxan-4-yl)benzaldehyde is 1.8, which is 0.31 log units lower than the experimentally measured LogP of 2.108 for the ortho isomer 2-(oxan-4-yl)benzaldehyde [1]. This ~0.3 LogP difference corresponds to an approximately 2-fold lower octanol–water partition coefficient, reflecting the reduced intramolecular hydrogen-bonding capability of the meta isomer compared to the ortho isomer, where the aldehyde and tetrahydropyran oxygen can interact via a 6-membered pseudo-ring . The para isomer 4-(oxan-4-yl)benzaldehyde is reported as a crystalline solid with a melting point of 58–60 °C, whereas the meta isomer is a liquid at ambient temperature, directly impacting handling, formulation, and purification workflows .

Lipophilicity Regioisomerism Medicinal chemistry design

Direct C–C Linkage Confers Hydrolytic Stability Absent in Oxy-Linked Analogs

3-(Oxan-4-yl)benzaldehyde features a direct carbon–carbon bond between the tetrahydropyran ring and the aromatic core, in contrast to analogs such as 3-(oxan-4-ylmethoxy)benzaldehyde (CAS 1086378-78-0) and 4-(oxan-4-yloxy)benzaldehyde (CAS 215460-40-5), which incorporate a benzylic or aryl ether linkage . Benzylic ethers are susceptible to acid-catalyzed hydrolysis and cytochrome P450-mediated O-dealkylation, pathways that are structurally precluded in the C–C linked target compound [1]. The molecular weight of the ether-linked analog 3-(oxan-4-ylmethoxy)benzaldehyde is 220.26 g·mol⁻¹, approximately 16% higher than the 190.24 g·mol⁻¹ of the target compound, and its predicted LogP is ~1.95, within 0.15 units of the target despite the additional methyleneoxy linker .

Metabolic stability Ether cleavage Synthetic building block

TPSA of 26.3 Ų Positions 3-(Oxan-4-yl)benzaldehyde Favorably for Blood–Brain Barrier Penetration vs. Higher-TPSA Oxy-Analogs

The topological polar surface area (TPSA) of 3-(Oxan-4-yl)benzaldehyde is 26.3 Ų, as computed by PubChem (Cactvs 3.4.8.18) [1]. This value lies well below the widely accepted threshold of <60–70 Ų for favorable passive blood–brain barrier (BBB) penetration and is approximately 35% lower than the TPSA of 40.3 Ų reported for 4-(oxan-4-yloxy)benzaldehyde [1]. In the context of CNS drug discovery, the combination of low TPSA (26.3 Ų) and moderate LogP (1.8) places the target compound in a physicochemical space associated with high BBB permeability potential, whereas ether-linked analogs with TPSA >40 Ų begin to approach the exclusion limit for CNS exposure [2].

Blood–brain barrier CNS drug design Polar surface area

Meta-Position Oxane Substituent Provides a Distinct Hydrogen-Bond Acceptor Geometry vs. Ortho and Para Isomers

The tetrahydropyran oxygen in 3-(Oxan-4-yl)benzaldehyde is positioned meta to the aldehyde group, resulting in a spatial separation of ~4.8 Å (through-bond distance, 4 bonds) between the two hydrogen-bond acceptor sites (aldehyde carbonyl oxygen and tetrahydropyran ether oxygen) [1]. This geometry differs substantially from the ortho isomer 2-(oxan-4-yl)benzaldehyde, where the two oxygen atoms are separated by only ~2.9 Å (3 bonds) and can participate in intramolecular hydrogen-bonding networks or bidentate metal coordination, and from the para isomer where the ~5.6 Å separation places the two acceptor sites at opposite ends of the molecule [1]. The meta geometry thus offers a unique acceptor–acceptor distance that may complement specific protein binding pockets or supramolecular architectures inaccessible to the ortho or para isomers.

Hydrogen bonding Supramolecular chemistry Receptor–ligand interactions

Predicted Boiling Point of 315 °C Enables High-Temperature Reaction Compatibility vs. Lower-Alkyl Benzaldehyde Analogs

The predicted boiling point of 3-(Oxan-4-yl)benzaldehyde is 315.3 ± 30.0 °C, which is approximately 116 °C higher than that of the structurally simpler 3-methylbenzaldehyde (199 °C at atmospheric pressure) [1]. This elevated boiling point, attributed to the increased molecular weight and the presence of the tetrahydropyran ring, provides a wider operational temperature window for reactions requiring elevated temperatures (e.g., aminations, condensations, or cross-couplings in high-boiling solvents) without loss of starting material through evaporation. The density of 1.097 ± 0.06 g·cm⁻³ is also higher than that of 3-methylbenzaldehyde (1.019 g·mL⁻¹), reflecting the greater mass and compactness conferred by the oxane substituent [1].

Thermal stability Reaction engineering Distillation

Harmonized CLP Classification: Quantified Hazard Profile Enables Direct Safety Comparison with 2-Isomer

Both 3-(Oxan-4-yl)benzaldehyde and its ortho isomer 2-(oxan-4-yl)benzaldehyde carry the same EU CLP hazard classifications: Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. This equivalence in hazard profile means that from a regulatory and occupational safety standpoint, neither isomer offers an inherent safety advantage over the other. However, the consistency of the hazard classification across the regioisomeric series supports the use of a uniform risk mitigation strategy (GHS07 pictogram, Warning signal word) regardless of which isomer is selected, simplifying institutional safety documentation and standard operating procedure development [1].

Safety assessment Regulatory compliance Laboratory handling

Evidence-Anchored Application Scenarios for 3-(Oxan-4-yl)benzaldehyde (CAS 1071039-79-6) in Research and Industrial Settings


Fragment-Based Drug Discovery Requiring a Non-Cleavable, Moderately Lipophilic Tetrahydropyran Fragment

With a TPSA of 26.3 Ų and an XLogP3-AA of 1.8, 3-(Oxan-4-yl)benzaldehyde occupies a favorable CNS-accessible physicochemical space while providing a direct C–C linked tetrahydropyran moiety that cannot undergo metabolic O-dealkylation [1]. This makes it suitable as a fragment in fragment-based drug discovery (FBDD) campaigns targeting neurological or psychiatric indications where BBB penetration is required and where ether-containing fragments would introduce metabolic instability. The aldehyde group serves as a tractable synthetic handle for reductive amination, Grignard addition, or Knoevenagel condensation, enabling rapid fragment elaboration [2]. The meta geometry further ensures that the tetrahydropyran oxygen is positioned to engage protein hydrogen-bond donors at a distance of ~4.8 Å from the aldehyde-derived attachment point, a geometry distinct from ortho- and para-substituted analogs [1].

Synthesis of Metabolically Stable Galectin-3 or Kinase Inhibitor Scaffolds with Defined Acceptor Geometry

Tetrahydropyran-based scaffolds have been identified as core motifs in potent galectin-3 inhibitors and kinase inhibitor programs, where the oxygen atom of the oxane ring serves as a critical hydrogen-bond acceptor [1]. The meta-substituted 3-(Oxan-4-yl)benzaldehyde provides a specific O(oxane)–O(aldehyde) spatial separation (~4.8 Å) that differs from the ortho (~2.9 Å) and para (~5.6 Å) isomers, enabling exploration of receptor sub-pocket complementarity not accessible with the other regioisomers [2]. Its liquid physical state facilitates automated liquid handling in high-throughput parallel synthesis workflows, unlike the para isomer which is a crystalline solid requiring pre-dissolution . The compound's ≥95% commercial purity supports direct use in library synthesis without additional purification .

High-Temperature Condensation and Cross-Coupling Reactions in High-Boiling Solvents

The predicted boiling point of 315 °C allows 3-(Oxan-4-yl)benzaldehyde to be employed in reactions conducted in high-boiling solvents (e.g., DMF at 153 °C, DMSO at 189 °C, NMP at 202 °C) without significant evaporative loss of the starting aldehyde [1]. This thermal tolerance is a practical advantage over lower-molecular-weight benzaldehyde derivatives such as 3-methylbenzaldehyde (BP 199 °C), which may co-evaporate with solvents or require sealed-vessel conditions for reactions above 150 °C [2]. The aldehyde group enables participation in Pd-catalyzed cross-couplings (when converted to the corresponding benzyl halide or used directly in aldehyde C–H activation protocols), while the tetrahydropyran ring remains inert under these conditions, serving as a latent solubility-modulating group for downstream products .

Safety-Equivalent Isomer Screening in Early-Stage Toxicology Assessment

Because 3-(Oxan-4-yl)benzaldehyde and its ortho isomer 2-(oxan-4-yl)benzaldehyde share an identical CLP hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; GHS07, Warning) [1][2], parallel procurement of both isomers for comparative in vitro safety profiling (e.g., cytotoxicity in hepatocyte assays, hERG binding, Ames test) allows research teams to isolate the toxicological impact of regioisomeric position while holding the overall hazard classification constant. This head-to-head toxicology comparison is directly enabled by the quantified equivalence of their notified hazard categories, simplifying institutional review board (IRB) and environmental health and safety (EHS) documentation when both isomers are handled under a common risk management framework [1][2].

Quote Request

Request a Quote for 3-(Oxan-4-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.